Methyl 6-amino-5-(trifluoromethyl)pyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 6-amino-5-(trifluoromethyl)pyridine-3-carboxylate” is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in the highest demand .Molecular Structure Analysis
The molecular structure of TFMP derivatives is characterized by the presence of a fluorine atom and a pyridine in their structure . The molecular formula of a similar compound, 6-(Trifluoromethyl)-3-pyridinamine, is CHFN with an average mass of 162.113 Da .Chemical Reactions Analysis
The chemical reactions involving TFMP derivatives are diverse and depend on the specific derivative and its intended use. For example, the synthesis of 2,3,5-DCTF involves various methods . Other reactions include the protodeboronation of pinacol boronic esters and the transformation of free amine into pexidartinib .Physical And Chemical Properties Analysis
The physical and chemical properties of TFMP derivatives are largely determined by the presence of the fluorine atom and the pyridine moiety in their structure . These unique properties have made TFMP derivatives valuable in the agrochemical and pharmaceutical industries .Scientific Research Applications
Synthesis of Trifluoromethyl-substituted Aminopyrroles
A study by Khlebnikov et al. (2018) discusses the use of a trifluoromethyl-containing building block for the preparation of trifluoromethyl-substituted aminopyrroles. The methodology is based on the 2H-azirine ring expansion strategy, leading to alkyl 3-aryl-4-(piperidin-1-yl)-5-(trifluoromethyl)-1H-pyrrole-2-carboxylates and alkyl 4-amino-3-aryl-1-methyl-5-(trifluoromethyl)-1H-pyrrole-2-carboxylates through hydrogenation and methylation/hydrazinolysis processes. This approach provides a new route for synthesizing these compounds, highlighting the versatility of methyl 6-amino-5-(trifluoromethyl)pyridine-3-carboxylate in synthetic organic chemistry Khlebnikov et al., 2018.
Electrochemical Synthesis of Methyl-3,5,7-trifluoroadamantane-1-carboxylate
Monoi and Hara (2012) demonstrated the electrochemical synthesis of methyl-3,5,7-trifluoroadamantane-1-carboxylate, a key intermediate for synthesizing trifluoroamantadine. This process utilizes methyl adamantane-1-carboxylate in pyridine–5HF under constant current conditions. The product's extraction and the recovery of pyridine–5HF showcase an efficient method for producing intermediates for further pharmaceutical synthesis, emphasizing the broader utility of related trifluoromethyl pyridine derivatives in medicinal chemistry Monoi & Hara, 2012.
Phosphine-catalyzed [4 + 2] Annulation
Zhu, Lan, and Kwon (2003) developed a phosphine-catalyzed [4 + 2] annulation reaction for synthesizing highly functionalized tetrahydropyridines. Their work demonstrates the reaction of ethyl 2-methyl-2,3-butadienoate with N-tosylimines, yielding ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with excellent yields and complete regioselectivity. This method opens new avenues for constructing complex nitrogen-containing heterocycles, valuable in drug discovery and development Zhu, Lan, & Kwon, 2003.
Safety And Hazards
Future Directions
The future of TFMP derivatives looks promising, with many novel applications expected to be discovered . Currently, they are used in the protection of crops from pests and in the pharmaceutical and veterinary industries . With ongoing research and development, it is anticipated that the use of TFMP derivatives will continue to grow in various fields.
properties
IUPAC Name |
methyl 6-amino-5-(trifluoromethyl)pyridine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O2/c1-15-7(14)4-2-5(8(9,10)11)6(12)13-3-4/h2-3H,1H3,(H2,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNRVQEBDGUQKBI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(N=C1)N)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-amino-5-(trifluoromethyl)pyridine-3-carboxylate | |
CAS RN |
1476762-29-4 |
Source
|
Record name | methyl 6-amino-5-(trifluoromethyl)pyridine-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.